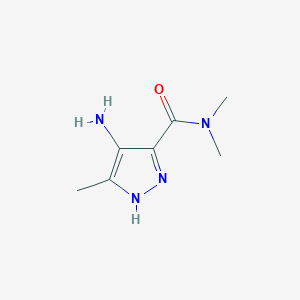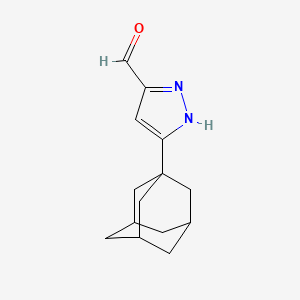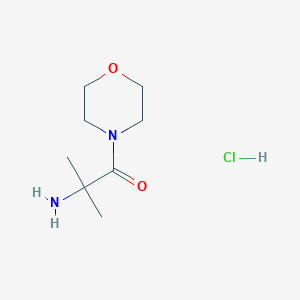
2-Amino-2-methyl-1-(4-Morpholinyl)-1-propanon-Hydrochlorid
Übersicht
Beschreibung
2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-methyl-1-(4-morpholinyl)-1-propanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Antibakteriellen Mitteln
Diese Verbindung dient als Vorstufe bei der Synthese verschiedener Antibakterieller Mittel. Ihre Struktur ermöglicht die Herstellung von 2-Aminothiazol-Derivaten, die Wirksamkeit gegen multiresistente Bakterienstämme gezeigt haben. Diese Derivate können so angepasst werden, dass sie bestimmte bakterielle Enzyme oder Stoffwechselwege gezielt angreifen, was sie bei der Entwicklung neuer Antibiotika wertvoll macht .
Antifungal-Anwendungen
Ähnlich wie bei ihren antibakteriellen Anwendungen kann 2-Amino-2-methyl-1-(4-Morpholinyl)-1-propanon-Hydrochlorid modifiziert werden, um Verbindungen mit antifungalen Eigenschaften zu erzeugen. Der Morpholinring bietet ein Gerüst, das chemisch verändert werden kann, um die Fähigkeit der Verbindung zu verbessern, die Zellmembranen von Pilzen zu stören oder essentielle Pilzenzyme zu hemmen .
Anti-HIV-Forschung
Die Vielseitigkeit dieser Verbindung erstreckt sich auf den Bereich der Anti-HIV-Medikamentenforschung. Durch die Verwendung als Ausgangsmaterial für die Synthese heterocyclischer Analoga trägt sie zur Herstellung von Verbindungen bei, die den Replikationszyklus des HIV-Virus möglicherweise stören, und bietet so potenzielle Wege für neue Behandlungen .
Antioxidative Eigenschaften
Die Forschung zu den antioxidativen Eigenschaften von Derivaten von This compound ist im Gange. Diese Derivate könnten potenziell freie Radikale neutralisieren und oxidativen Stress reduzieren, der zu verschiedenen chronischen Erkrankungen beiträgt .
Antitumor-Aktivität
Das Gerüst der Verbindung wird verwendet, um Analoga mit Antitumor-Aktivität zu entwickeln. Diese Analoga können so konzipiert werden, dass sie bestimmte Krebszelllinien gezielt angreifen, was eine Grundlage für die Entwicklung gezielter Krebstherapien bietet .
Anthelminthische Anwendungen
In der Veterinärmedizin werden Derivate dieser Verbindung auf ihre anthelminthischen Eigenschaften untersucht, die zu neuen Behandlungen von parasitären Wurmbefall bei Tieren führen könnten .
Entzündungshemmende und Analgetische Wirkungen
Die chemische Struktur von This compound ermöglicht die Herstellung von Molekülen, die entzündungshemmende und analgetische Wirkungen zeigen. Dies ist besonders nützlich bei der Entwicklung neuer Schmerzmittel .
Chemischer Baustein
Über ihre medizinischen Anwendungen hinaus ist diese Verbindung ein wertvoller Baustein in der organischen Chemie. Sie kann verwendet werden, um eine Vielzahl von chemischen Einheiten zu synthetisieren, darunter Polymere, Farbstoffe und andere funktionelle Materialien .
Eigenschaften
IUPAC Name |
2-amino-2-methyl-1-morpholin-4-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-8(2,9)7(11)10-3-5-12-6-4-10;/h3-6,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCOOHOELLXQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCOCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


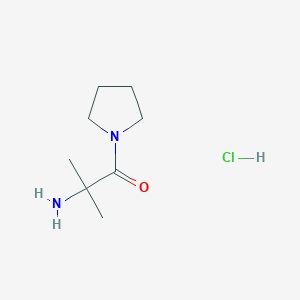
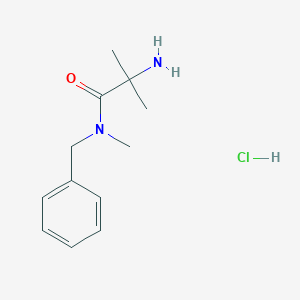
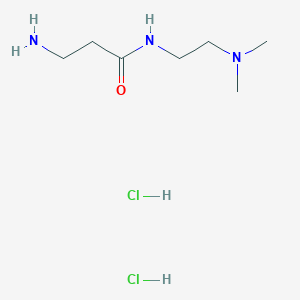
![2-Amino-n-[2-(dimethylamino)ethyl]acetamide dihydrochloride](/img/structure/B1527426.png)


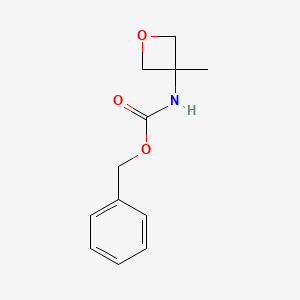
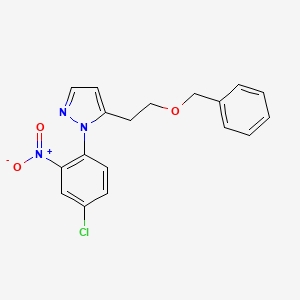

![6-amino-N-[(3-bromophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B1527437.png)
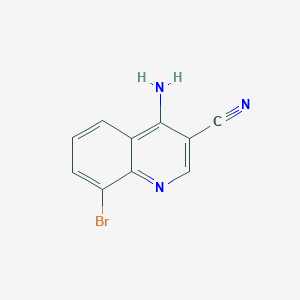
![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)
